molecular formula C28H33N3O3S B492798 4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide CAS No. 690644-14-5

4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide

Cat. No.: B492798
CAS No.: 690644-14-5
M. Wt: 491.6g/mol
InChI Key: ZKZHZRLFBRXFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C28H33N3O3S and its molecular weight is 491.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Crystal Structure

Research on similar sulfonamide compounds focuses on their synthesis and the elucidation of their crystal structures, which are essential for understanding their chemical properties and potential applications. For instance, studies have described the synthesis of compounds like 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, highlighting their crystalline structures and extensive π–π interactions, which could be relevant for designing materials or drugs (Balu & Gopalan, 2013).

Catalytic Activity

Sulfonamide compounds have been examined for their catalytic activities in chemical reactions. One study detailed the preparation of cinchonidinium salts containing sulfonamide functionalities, which demonstrated highly enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno, Yamamoto, & Takata, 2014). This suggests potential applications in synthetic organic chemistry and pharmaceutical manufacturing.

Biological Studies

Sulfonamide derivatives have been explored for their biological activities, such as inhibition of human mitochondrial carbonic anhydrases VA and VB, which are potential targets for anti-obesity therapies (Poulsen, Wilkinson, Innocenti, Vullo, & Supuran, 2008). Another study looked at the inhibition of carbonic anhydrase I and II with pyrazoline derivatives, indicating potential for therapeutic applications (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Properties

IUPAC Name

4-tert-butyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3S/c1-28(2,3)24-13-15-26(16-14-24)35(33,34)29-21-22-9-11-23(12-10-22)27(32)31-19-17-30(18-20-31)25-7-5-4-6-8-25/h4-16,29H,17-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHZRLFBRXFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.